(4-BENZYLPIPERIDINO)[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE
Overview
Description
(4-BENZYLPIPERIDINO)[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylic piperidine moiety attached to a quinoline core, which is further substituted with a dimethylphenyl group. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Next, the benzylic piperidine moiety is introduced through a nucleophilic substitution reaction. This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine. The final step involves the coupling of the quinoline core with the benzylic piperidine derivative, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Benzyl chloride (C7H7Cl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Hydrogenated quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry
In chemistry, (4-BENZYLPIPERIDINO)[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets. It is being investigated for its potential use in the treatment of neurological disorders, given its structural similarity to known neuroactive compounds.
Medicine
In medicine, this compound is being studied for its potential therapeutic effects. Preliminary studies suggest that it may have applications in the treatment of conditions such as depression and anxiety.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to changes in neuronal activity, which may underlie its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A structurally related compound that acts as a monoamine releasing agent.
Benzylpiperazine: Another related compound with stimulant properties.
Tetrahydroisoquinoline: A compound with neuroprotective and psychotropic effects.
Uniqueness
(4-BENZYLPIPERIDINO)[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O/c1-21-12-13-26(18-23(21)3)29-20-28(27-11-7-8-22(2)30(27)32-29)31(34)33-16-14-25(15-17-33)19-24-9-5-4-6-10-24/h4-13,18,20,25H,14-17,19H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFBNYZDYVRZMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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